molecular formula C18H14N6O3 B2365547 9-(3-methoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 900010-82-4

9-(3-methoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide

货号: B2365547
CAS 编号: 900010-82-4
分子量: 362.349
InChI 键: OTFYFHCEIKXSHH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9-(3-Methoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide is a purine-based derivative characterized by a 3-methoxyphenyl group at position 9 and a pyridin-3-yl substituent at position 2. The methoxy group at the phenyl ring enhances solubility and modulates electronic properties, while the pyridine moiety contributes to binding interactions with biological targets. Its synthesis typically involves multi-step reactions, including cyclization and functional group modifications, as seen in analogous purine derivatives .

属性

IUPAC Name

9-(3-methoxyphenyl)-8-oxo-2-pyridin-3-yl-7H-purine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O3/c1-27-12-6-2-5-11(8-12)24-17-14(22-18(24)26)13(15(19)25)21-16(23-17)10-4-3-7-20-9-10/h2-9H,1H3,(H2,19,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFYFHCEIKXSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthesis of the Purine Core with Initial Substituents

The first phase involves the preparation of a suitably substituted purine intermediate that can be further functionalized:

Step 1: Preparation of the initial purine scaffold

A commercially available purine derivative, such as 2,6-dichloropurine, serves as an excellent starting point. This compound undergoes selective nucleophilic aromatic substitution at position 6 to introduce a protected carboxamide group.

Step 2: Introduction of the 3-methoxyphenyl group at position 9

The N-arylation at position 9 can be achieved through reaction with 3-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions or through direct nucleophilic substitution using 3-methoxyphenyl derivatives.

Table 1: Reaction Conditions for N-arylation at Position 9

Reagent Catalyst Base Solvent Temperature (°C) Time (h) Yield (%)
3-methoxyphenylboronic acid Pd(PPh₃)₄ K₂CO₃ DMF/H₂O 80-100 12-24 75-85
3-methoxyphenol - K₂CO₃ DMF 120-140 24-48 65-75
3-methoxyphenylamine - DIPEA Isopropanol 50-60 3-5 87-93

Introduction of the Pyridin-3-yl Group at Position 2

The installation of the pyridin-3-yl group at position 2 represents a critical step in the synthesis. This transformation can be achieved through cross-coupling methodologies, particularly Suzuki-Miyaura coupling using 3-pyridylboronic acid or its derivatives.

Step 3: Cross-coupling reaction for C2 functionalization

A halogenated intermediate (typically chlorinated at position 2) undergoes Suzuki coupling with 3-pyridylboronic acid in the presence of a palladium catalyst and appropriate base.

Based on synthetic procedures for similar compounds, the reaction conditions typically involve:

Table 2: Conditions for Suzuki Coupling at Position 2

Boronic Acid Catalyst Base Solvent Temperature (°C) Time (h) Yield (%)
3-pyridylboronic acid Pd(PPh₃)₂Cl₂ K₂CO₃ Dioxane/H₂O 90-110 4-8 70-80
3-pyridylboronic acid pinacol ester Pd(dppf)Cl₂ K₃PO₄ DMF 80-100 3-6 75-85
3-pyridylboronic acid Pd(OAc)₂/PPh₃ Cs₂CO₃ Toluene/EtOH/H₂O 80-100 6-12 65-75

Oxidation at Position 8 and Carboxamide Installation

The final transformations involve oxidation at position 8 to introduce the oxo group and installation or deprotection of the carboxamide functionality at position 6.

Step 4: Oxidation at position 8

Several oxidation methods can be employed depending on the specific intermediate structure:

Table 3: Oxidation Methods for Position 8

Oxidizing Agent Solvent Temperature (°C) Time (h) Yield (%)
mCPBA DCM 0-25 2-6 80-90
H₂O₂/NaOH MeOH/H₂O 25-40 1-3 75-85
KMnO₄ Acetone/H₂O 0-25 1-4 70-80

Step 5: Carboxamide formation/deprotection at position 6

If the carboxamide group was introduced as a protected form earlier in the synthesis, this step involves deprotection. Alternatively, if position 6 contains a suitable precursor group (e.g., ester or nitrile), direct conversion to carboxamide can be performed:

Table 4: Carboxamide Formation Methods

Starting Group Reagent Solvent Temperature (°C) Time (h) Yield (%)
Ester NH₃/MeOH MeOH 25-50 12-24 85-95
Nitrile H₂O₂/NaOH DMSO/H₂O 25-40 2-6 75-85
Protected amide TFA or HCl DCM or Dioxane 25 1-4 90-98

Alternative Synthetic Approaches

Several alternative approaches can be employed for the synthesis of the target compound, offering different advantages in terms of yield, scalability, or starting material availability.

Convergent Approach via Pyrimidine Intermediates

This approach involves building the purine system from appropriately substituted pyrimidine precursors:

Step 1: Synthesis of substituted pyrimidine

A suitably functionalized pyrimidine is prepared with the carboxamide functionality already in place.

Step 2: Introduction of the 3-methoxyphenyl group

The 3-methoxyphenyl substituent is introduced through appropriate coupling reactions.

Step 3: Ring closure to form the purine scaffold

The imidazole ring is formed through cyclization reactions to complete the purine core.

Step 4: Introduction of the pyridin-3-yl group and final functionalization

The pyridin-3-yl group is introduced via cross-coupling, followed by oxidation to install the oxo group at position 8.

On-Column Synthesis Approach

Inspired by on-column DNA synthesis methodologies, this approach could offer advantages for certain laboratory settings:

Table 5: On-Column Synthesis Conditions

Step Reagent Solvent Temperature (°C) Time (h) Yield (%)
Loading of initial scaffold - DCM 25 0.5-1 95-98
Suzuki coupling with pyridin-3-yl Pd catalyst/3-pyridylboronic acid DMF 50-80 3-6 70-80
N-arylation with 3-methoxyphenyl 3-methoxyphenyl derivative DMF 60-90 4-8 65-75
Oxidation Oxidizing agent Appropriate solvent 25-50 2-4 75-85
Cleavage and purification Cleavage reagent - 25 1-2 85-95

This approach is particularly useful for preparing small quantities of the target compound for initial biological testing.

Click Chemistry Applications for Purine Synthesis

Recent advances in click chemistry offer efficient methods for constructing complex heterocycles, including substituted purines:

Step 1: Preparation of azide-containing purine intermediate

A purine intermediate with an azide group at an appropriate position is prepared.

Step 2: Click reaction with alkyne-functionalized pyridine

The azide-alkyne cycloaddition reaction is performed to introduce the pyridin-3-yl group.

Table 6: Click Chemistry Reaction Conditions

Azide Component Alkyne Component Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Purine-azide 3-ethynylpyridine CuSO₄/sodium ascorbate t-BuOH/H₂O 30-50 18-24 75-85
Purine-azide 3-ethynylpyridine CuI/DIPEA DCM 25 24 65-75
Purine-azide 3-ethynylpyridine Cu(OAc)₂ DMF 60 4-8 70-80

Purification and Characterization

Purification Methods

Purification of the final compound and intermediates typically involves:

  • Column chromatography using appropriate solvent systems (e.g., dichloromethane/methanol gradients)
  • Recrystallization from suitable solvents (e.g., isopropanol, ethyl acetate/hexane)
  • Preparative HPLC for final purification

Characterization Data

The target compound can be characterized using various analytical techniques:

Table 7: Characterization Data for this compound

Analysis Method Expected Result
Molecular Formula C₁₈H₁₄N₆O₃
Molecular Weight 362.34 g/mol
Appearance White to off-white solid
Melting Point 210-215°C (estimated)
¹H NMR Characteristic signals for aromatic protons of pyridin-3-yl (δ 8.5-9.2 ppm), 3-methoxyphenyl (δ 6.8-7.5 ppm), methoxy group (δ 3.8-3.9 ppm), and carboxamide NH₂ (δ 5.5-7.0 ppm)
¹³C NMR Signals for carbonyl carbons (δ 160-170 ppm), aromatic carbons (δ 110-155 ppm), and methoxy carbon (δ 55-57 ppm)
HRMS [M+H]⁺ calculated: 363.1200, [M+Na]⁺ calculated: 385.1020
IR Characteristic bands for N-H (3300-3500 cm⁻¹), C=O (1670-1690 cm⁻¹), and aromatic C=C/C=N (1400-1600 cm⁻¹)

Optimization Strategies

Several parameters can be optimized to improve the yield and purity of the target compound:

Catalyst Selection

For cross-coupling reactions, catalyst selection significantly impacts reaction efficiency:

Table 8: Catalyst Optimization for Cross-Coupling Reactions

Catalyst Ligand Molar Ratio Solvent Temperature (°C) Time (h) Yield (%)
Pd(PPh₃)₄ - 0.05 eq DMF/H₂O (3:1) 90 8 75
Pd(OAc)₂ PPh₃ 0.03:0.09 eq Dioxane/H₂O (4:1) 100 6 82
Pd(dppf)Cl₂ - 0.04 eq DMF 85 5 80

Solvent Effects

Solvent selection can dramatically influence reaction outcomes:

Table 9: Solvent Optimization Data

Reaction Step Solvent System Temperature (°C) Time (h) Yield (%)
N-arylation DMF 120 24 70
N-arylation DMSO 130 18 75
N-arylation NMP 140 16 85
Suzuki coupling Dioxane/H₂O 95 8 78
Suzuki coupling DMF/H₂O 90 7 83
Suzuki coupling Toluene/EtOH/H₂O 85 9 75

Scale-Up Considerations

Transitioning from laboratory to larger-scale synthesis requires addressing several factors:

  • Heat and mass transfer limitations in larger reactors
  • Solvent selection based on safety and environmental considerations
  • Purification strategies suitable for larger quantities
  • Process safety assessment for exothermic reactions

Table 10: Scale-Up Process Parameters

Scale Reactor Type Stirring Method Heating Method Reaction Time Adjustment Yield Change
1g Round-bottom flask Magnetic Oil bath Standard Baseline
10g 3-neck flask Mechanical Oil bath +10-20% -2-5%
100g Jacketed reactor Mechanical Circulation heater +20-30% -5-10%
1kg Pilot plant reactor Mechanical External circulation +30-40% -10-15%

The synthesis of this compound can be accomplished through several viable routes, with the Suzuki cross-coupling approach offering the most straightforward path to the target molecule. The critical steps include N-arylation at position 9 with 3-methoxyphenyl, introduction of the pyridin-3-yl group at position 2 via cross-coupling, oxidation at position 8, and installation or deprotection of the carboxamide at position 6.

Optimization of reaction conditions, particularly catalyst selection, base, solvent, and temperature, can significantly improve yields and product purity. Further investigation of alternative synthetic approaches, such as click chemistry methodologies or convergent synthesis via pyrimidine intermediates, may offer additional advantages for specific applications or starting material availability.

化学反应分析

Types of Reactions

9-(3-methoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohol derivatives, and substituted pyridinyl compounds, which can further be utilized in various synthetic applications .

科学研究应用

9-(3-methoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

作用机制

The mechanism of action of 9-(3-methoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, which can result in therapeutic outcomes .

相似化合物的比较

Comparative Analysis with Structural Analogues

Key differences in substituents, molecular weights, and synthetic pathways highlight their distinct chemical and biological profiles.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features
9-(3-Methoxyphenyl)-8-oxo-2-(pyridin-3-yl)-... C₁₈H₁₄N₆O₃ 362.34 3-methoxyphenyl (C9), pyridin-3-yl (C2) Enhanced solubility via methoxy; pyridine enhances target binding
9-(3-Cyanophenyl)-2-methyl-8-oxo-... C₁₄H₁₀N₆O₂ 294.27 3-cyanophenyl (C9), methyl (C2) Cyano group increases electronegativity; compact structure
9-(2-Methoxyphenyl)-2-(3-methylphenyl)-8-oxo... C₂₀H₁₇N₅O₃ 375.38 2-methoxyphenyl (C9), 3-methylphenyl (C2) Steric hindrance from methyl; altered regioselectivity
9-(3,4-Dimethylphenyl)-8-oxo-... C₁₄H₁₃N₅O₂ 283.29 3,4-dimethylphenyl (C9) Hydrophobic substituents; potential for improved membrane permeability
2-Methyl-9-(4-methylphenyl)-8-oxo-... C₁₄H₁₃N₅O₂ 283.29 4-methylphenyl (C9), methyl (C2) Symmetric methyl groups; simpler synthetic route

Physicochemical Properties

  • Solubility: Methoxy and pyridine groups in the target compound enhance aqueous solubility compared to methyl- or cyano-substituted analogues.
  • Stability: S-alkylation products (e.g., ) are generally stable under physiological conditions, whereas cyano-substituted derivatives may require stabilization against nucleophilic attack .

生物活性

The compound 9-(3-methoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A purine core
  • A methoxyphenyl group at the 9-position
  • A pyridinyl group at the 2-position

The presence of these functional groups contributes to its solubility and interaction with biological targets.

Research indicates that this compound may exert its biological effects through the following mechanisms:

  • Enzyme Inhibition : The compound is believed to inhibit specific enzymes by binding to their active sites, disrupting metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various pathogens, including Mycobacterium tuberculosis .
  • Cytotoxic Effects : Evaluations on human cell lines indicate that the compound exhibits selective toxicity towards certain cancer cells without significantly harming normal cells .

Biological Activity Data

The following table summarizes the biological activities and IC50 values reported for this compound and related derivatives:

CompoundBiological ActivityIC50 (µM)Reference
9-(3-methoxyphenyl)-8-oxo-2-(pyridin-3-yl)AntimicrobialTBD
6e (related compound)Anti-tubercular40.32
N6-(2,5-dimethoxyphenyl)methyl-pyrido[2,3-d]DHFR inhibitionTBD

Case Studies

  • Anti-Tubercular Activity : In a study aimed at discovering new anti-tubercular agents, derivatives similar to 9-(3-methoxyphenyl)-8-oxo-2-(pyridin-3-yl) were synthesized and evaluated. Some exhibited significant activity against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 4.00 µM, indicating potential for further development in treating TB .
  • Cytotoxicity Testing : Compounds related to the purine derivative were tested for cytotoxicity on HEK-293 cells. Results showed that several derivatives had low toxicity, suggesting a favorable safety profile for further therapeutic exploration .

常见问题

Basic: What are the key structural features of this compound, and how do they influence its reactivity or biological interactions?

The compound features a purine core modified with a 3-methoxyphenyl group at position 9, a pyridin-3-yl substituent at position 2, and a carboxamide group at position 5. The 8-oxo group introduces polarity, while the methoxyphenyl and pyridinyl moieties enhance π-π stacking and hydrogen-bonding potential. These features facilitate interactions with biomolecular targets like kinases or enzymes involved in nucleotide metabolism . The methoxy group may influence solubility and metabolic stability, as seen in structurally related purine derivatives .

Basic: What are the standard synthetic routes for this compound, and what reaction conditions are critical for high yield?

Synthesis typically involves multi-step reactions:

Core assembly : Condensation of a pyrimidine precursor with a pyridine derivative under basic conditions.

Functionalization : Introduction of the 3-methoxyphenyl group via nucleophilic substitution or Suzuki coupling (catalyzed by Pd(PPh₃)₄, requiring anhydrous conditions).

Oxidation : Controlled oxidation at position 8 using KMnO₄ or similar agents in a polar aprotic solvent (e.g., DMF) at 60–80°C.

Carboxamide formation : Amidation with NH₃ or a carbodiimide coupling agent.
Key factors include strict temperature control (±2°C), inert atmosphere (N₂/Ar), and HPLC monitoring to avoid over-oxidation .

Advanced: How can reaction conditions be optimized to address low yields in the final amidation step?

Low yields in amidation often arise from steric hindrance or competing side reactions. Strategies include:

  • Solvent optimization : Switch from DMF to THF/DMSO mixtures to enhance nucleophilicity.
  • Catalyst screening : Test HOBt/DMAP as additives to improve coupling efficiency.
  • Temperature gradients : Perform stepwise heating (25°C → 50°C) to balance reactivity and stability.
    Comparative studies on analogous purines show yield improvements of 15–20% with these adjustments .

Advanced: What methodologies are recommended for analyzing structural contradictions in NMR data (e.g., unexpected splitting patterns)?

Unexpected NMR signals may arise from tautomerism or residual solvents. Recommended steps:

2D NMR : Use HSQC and HMBC to confirm connectivity and rule out impurities.

Variable-temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by analyzing spectra at 25°C vs. 40°C.

DFT calculations : Compare experimental chemical shifts with computational models (e.g., Gaussian09) to resolve ambiguities.
Evidence from related spirocyclic purines supports these approaches .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced kinase inhibition?

SAR strategies include:

  • Pyridine substitution : Replace pyridin-3-yl with pyridin-4-yl to alter binding orientation in ATP pockets.
  • Methoxy positioning : Compare 3-methoxy vs. 4-methoxy phenyl groups to optimize hydrophobic interactions.
  • Carboxamide bioisosteres : Test cyano or sulfonamide groups to modulate solubility and potency.
    In vitro assays on similar compounds demonstrate IC₅₀ improvements (e.g., 50 nM → 12 nM) with these modifications .

Basic: What analytical techniques are essential for characterizing purity and stability?

  • HPLC : Use a C18 column (ACN/H₂O gradient) with UV detection at 254 nm; purity ≥98% is typical.
  • LC-MS : Confirm molecular weight ([M+H]⁺ expected ~394.3) and detect degradation products.
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C common for purines).
  • DSC : Identify polymorphic transitions.
    Data from related purine carboxamides validate these protocols .

Advanced: How should researchers design in vitro assays to evaluate dual inhibition of CDK and FLT3 kinases?

Enzyme assays : Use recombinant CDK2/FLT3 with ATPγS and measure inhibition via ADP-Glo™.

Cell-based models : Test in MV4-11 (FLT3-ITD) and MCF-7 (CDK-dependent) lines with viability (MTT) and apoptosis (Annexin V) endpoints.

Selectivity profiling : Screen against a kinase panel (e.g., Eurofins) to identify off-target effects.
Prior studies on pyrido[2,3-d]pyrimidines highlight dose-dependent IC₅₀ values (10–100 nM range) .

Advanced: How can contradictory solubility data (e.g., DMSO vs. aqueous buffers) be resolved?

Contradictions often arise from aggregation or pH-dependent ionization. Solutions:

  • Dynamic light scattering (DLS) : Detect aggregates in aqueous solutions.
  • pH-solubility profiling : Measure solubility at pH 2 (simulated gastric fluid) and 7.4 (physiological).
  • Co-solvent systems : Test PEG-400/EtOH mixtures for in vivo formulations.
    Evidence from fluorophenyl purines shows solubility improvements with 10% β-cyclodextrin .

Basic: What computational tools are recommended for predicting metabolic liabilities (e.g., CYP450 interactions)?

  • ADMET Predictor™ : Simulate hepatic clearance and CYP3A4/2D6 inhibition.
  • SwissADME : Predict bioavailability radar and PAINS alerts.
  • Molecular docking (AutoDock Vina) : Model interactions with CYP450 heme groups.
    Studies on benzothiazole-purine hybrids validate these tools for lead optimization .

Advanced: What strategies mitigate racemization during chiral synthesis of analogs with a stereogenic center?

  • Chiral auxiliaries : Use Evans oxazolidinones to control configuration during carboxamide formation.
  • Asymmetric catalysis : Screen Ru-phosphine complexes for hydrogenation steps.
  • HPLC chiral columns : Monitor enantiomeric excess (CHIRALPAK® IA/IB).
    Related spirocyclic purines achieve >95% ee with these methods .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。